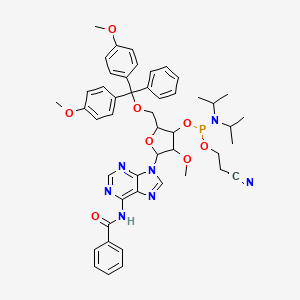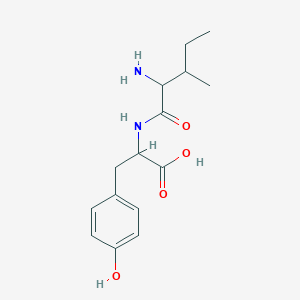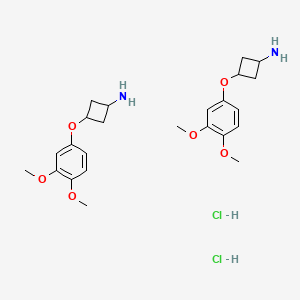
5,9,12-Octadecatrienoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid typically involves the use of various organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 5,9,12-Octadecatrienoic acid may involve the extraction from natural sources such as plant oils. For example, gamma-linolenic acid, a similar compound, is found in evening primrose oil and borage oil . The extraction process typically involves solvent extraction followed by purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
5,9,12-Octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and the function of polyunsaturated fatty acids in biological systems.
Industry: It is used in the production of nutritional supplements and as an ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of 5,9,12-Octadecatrienoic acid involves its conversion to various bioactive lipid mediators. Once absorbed, it is converted to dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory compounds such as prostaglandin-E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) . These mediators exert their effects by modulating inflammatory pathways and interacting with specific molecular targets such as cyclooxygenase enzymes.
Comparison with Similar Compounds
Gamma-Linolenic Acid (GLA):
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds located at different positions (9,12,15-octadecatrienoic acid).
Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be converted into anti-inflammatory mediators distinguishes it from other polyunsaturated fatty acids.
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-5,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20) |
InChI Key |
HXQHFNIKBKZGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)

![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)



![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)

